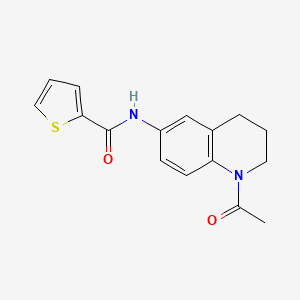
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide, also known as ADQTC, is a synthetic compound that has shown potential in scientific research applications. ADQTC belongs to the class of quinoline derivatives and is structurally similar to quinolone antibiotics.
科学的研究の応用
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles, including the mentioned compound, serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .
Supramolecular Chemistry and Materials Science
1,2,3-Triazoles play a crucial role in supramolecular chemistry due to their ability to form stable complexes with metal ions and other molecules. Researchers explore their use in molecular recognition, self-assembly, and host-guest interactions. Additionally, these compounds find applications in materials science, such as designing functional materials and polymers .
Bioconjugation and Chemical Biology
Functionalized 1,2,3-triazoles are employed in bioconjugation strategies. They allow specific labeling of biomolecules (e.g., proteins, nucleic acids) for imaging, drug delivery, and proteomics research. The click chemistry approach, which involves 1,3-dipolar cycloaddition, has been particularly valuable in this context .
Fluorescent Imaging
1,2,3-Triazoles can be incorporated into fluorescent probes and dyes. Their unique properties make them suitable for imaging cellular processes, tracking biological molecules, and studying intracellular localization .
Polymer Chemistry
Researchers explore the use of 1,2,3-triazoles in polymer synthesis. These compounds can act as crosslinkers, imparting desirable properties to polymers. For example, they enhance mechanical strength, thermal stability, and chemical resistance .
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-8-2-4-12-10-13(6-7-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQAAQMUVKJDFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)
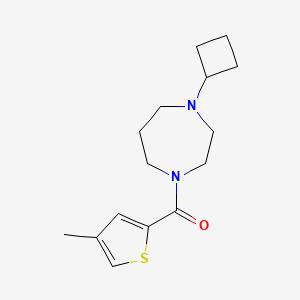
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)
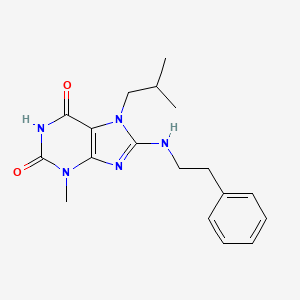


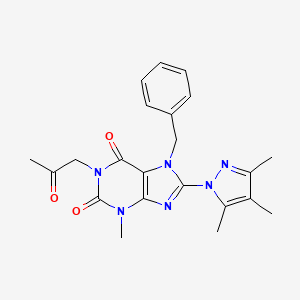


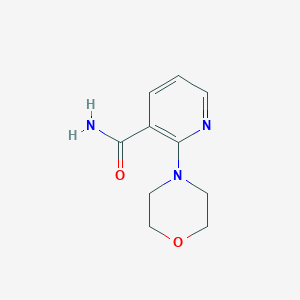
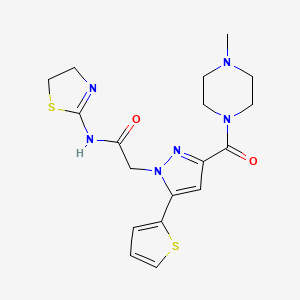
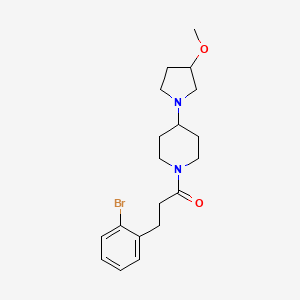
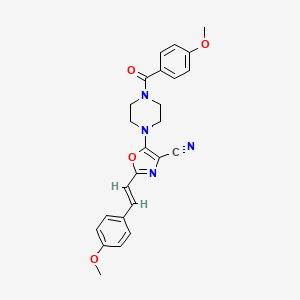
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)